CID 69632637
Description
CID 69632637 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity within the PubChem database .
Properties
Molecular Formula |
C10H12ClSi |
|---|---|
Molecular Weight |
195.74 g/mol |
InChI |
InChI=1S/C10H12ClSi/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-8H,1-2H3 |
InChI Key |
FHYWDVWYFHDCLA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 69632637 involves specific synthetic routes and reaction conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
CID 69632637 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 69632637 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for certain diseases. In industry, it may be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 69632637 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 69632637, comparisons are drawn to structurally or functionally related compounds documented in the evidence:
Table 1: Key Comparisons with Structurally Analogous Compounds
Key Findings:
Structural Complexity: Unlike well-characterized compounds like taurocholic acid (CID 6675) or betulin (CID 72326), this compound’s structure is undefined in the evidence. However, compounds such as oscillatoxin derivatives (CIDs 101283546, 185389) highlight how minor structural modifications (e.g., methylation) can alter bioactivity .
Analytical Techniques: this compound’s analysis via GC-MS and vacuum distillation fractions () aligns with methods used for isolating volatile or semi-volatile compounds, similar to terpenoids or polyketides .
Biological Relevance : While betulin (CID 72326) and taurocholic acid (CID 6675) exhibit transporter inhibition or substrate roles , this compound’s biological role remains unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
